4-Iodotoluene
Overview
Description
4-Iodotoluene, also known as 1-iodo-4-methylbenzene, is an organic compound with the molecular formula C7H7I. It is a derivative of toluene where one hydrogen atom on the benzene ring is replaced by an iodine atom. This compound is a colorless liquid or white to yellow solid, depending on its purity and temperature .
Scientific Research Applications
4-Iodotoluene is widely used in scientific research and industrial applications:
Biology and Medicine: It is used in the development of pharmaceutical intermediates and antiseptics.
Safety and Hazards
Future Directions
While a lot of work has been done on the Ullmann reaction involving 4-Iodotoluene, there is still tremendous scope in this field to look for recyclable catalysts, mild conditions, and substrate scope . Moreover, research regarding mechanistic aspects of the reaction can be improved by discovering new sustainable strategies .
Mechanism of Action
Target of Action
4-Iodotoluene, also known as 1-Iodo-4-methylbenzene, is primarily used as a building block in organic synthesis . It does not have a specific biological target as it is not a bioactive molecule. Instead, it is used in chemical reactions to create other compounds.
Mode of Action
The mode of action of this compound is primarily through its reactivity in chemical reactions. For example, it undergoes Suzuki-Miyaura coupling reaction with phenylboronic acid, catalyzed by (Ni,Mg)3Si2O5(OH)4 solid-solution nanotubes loaded with palladium . It can also participate in cobalt-catalyzed coupling with thiophenols and alkanethiols .
Biochemical Pathways
For instance, the methyl group of this compound can be oxidized using potassium permanganate to form 4-iodobenzoic acid , which could potentially interact with biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodotoluene can be synthesized through an electrophilic aromatic substitution reaction. One common laboratory method involves treating toluene with a mixture of iodine and nitric acid. This reaction yields a mixture of ortho- and para-iodotoluene, which can be separated by fractional freezing. Cooling the mixture in an ice bath results in the solidification of para-iodotoluene, which can then be isolated by filtration .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar electrophilic aromatic substitution reactions but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: 4-Iodotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, such as the Suzuki-Miyaura coupling reaction with phenylboronic acid, catalyzed by palladium-loaded nanotubes.
Oxidation Reactions: The methyl group of this compound can be oxidized using potassium permanganate to form 4-iodobenzoic acid.
Coupling Reactions: It can undergo cobalt-catalyzed coupling with thiophenols and alkanethiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Phenylboronic acid, palladium catalyst, and a base such as potassium carbonate.
Oxidation: Potassium permanganate in an alkaline medium.
Cobalt-Catalyzed Coupling: Thiophenols or alkanethiols with a cobalt catalyst.
Major Products:
Suzuki-Miyaura Coupling: Biphenyl derivatives.
Oxidation: 4-Iodobenzoic acid.
Cobalt-Catalyzed Coupling: Thioether derivatives.
Comparison with Similar Compounds
- 2-Iodotoluene (1-iodo-2-methylbenzene)
- 3-Iodotoluene (1-iodo-3-methylbenzene)
- Iodobenzene (C6H5I)
- 4-Bromotoluene (1-bromo-4-methylbenzene)
- 4-Chlorotoluene (1-chloro-4-methylbenzene)
Comparison: 4-Iodotoluene is unique due to the position of the iodine atom on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 2-iodotoluene and 3-iodotoluene, this compound often exhibits different reactivity patterns in electrophilic substitution reactions. Additionally, compared to other halogenated toluenes like 4-bromotoluene and 4-chlorotoluene, this compound is generally more reactive due to the larger size and lower electronegativity of the iodine atom .
Properties
IUPAC Name |
1-iodo-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7I/c1-6-2-4-7(8)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHAWRUAECEBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060785 | |
Record name | Benzene, 1-iodo-4-methyl- | |
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URL | https://comptox.epa.gov/dashboard/DTXSID4060785 | |
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Molecular Weight |
218.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellow solid; mp = 33-35 deg C; [Alfa Aesar MSDS] | |
Record name | p-Iodotoluene | |
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CAS No. |
624-31-7 | |
Record name | 4-Iodotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=624-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | p-Iodotoluene | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624317 | |
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Record name | 4-Iodotoluene | |
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Record name | Benzene, 1-iodo-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1-iodo-4-methyl- | |
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Record name | 4-iodotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.856 | |
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Record name | P-IODOTOLUENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G75KCN1AM8 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and key spectroscopic data for 4-iodotoluene?
A1: this compound has the molecular formula C₇H₇I and a molecular weight of 218.04 g/mol. Spectroscopically, it is characterized by:
- ¹H NMR: Characteristic peaks for aromatic protons and methyl group. []
- IR: Distinct bands corresponding to C-I and C-H vibrations. [, ]
Q2: What is known about the crystal structure of this compound under high pressure?
A2: Research has confirmed that this compound retains the same crystal structure under high pressure as determined at low temperature. []
Q3: How does this compound participate in palladium-catalyzed cross-coupling reactions?
A3: this compound serves as a common aryl halide coupling partner in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. Studies have explored its reactivity with various catalysts, ligands, and reaction conditions. [, , ] For instance, this compound efficiently couples with phenylboronic acid in the presence of palladium catalysts to yield 4-methylbiphenyl. []
Q4: Can this compound be used to synthesize diaryl ethers?
A4: Yes, this compound can be coupled with phenols in copper-catalyzed reactions to synthesize diaryl ethers. Research has shown successful coupling with p-cresol using copper(I) iodide and various ligands. [] Notably, copper(II) acetate proved to be a more efficient copper source in this specific reaction. []
Q5: How does the presence of a methyl group in this compound influence its reactivity compared to iodobenzene?
A5: The methyl group in this compound introduces steric and electronic effects that can influence reaction rates and selectivity compared to iodobenzene. [, ] For instance, in reactions with potassium atoms, the methyl group's position on the phenyl ring affects the head vs. tail reactive asymmetry. []
Q6: What role does this compound play in the synthesis of hyperbranched poly(p-phenylene ethynylene)s (HB-PPEs)?
A6: this compound is used as an end-capping reagent to prevent solid-state cross-linking in the synthesis of HB-PPEs. [] This end-capping reaction helps maintain the solubility of the polymers.
Q7: Can this compound function as a catalyst?
A7: Yes, this compound has been demonstrated to act as a catalyst in conjunction with meta-chloroperoxybenzoic acid (m-CPBA) for the fluorination of styrene derivatives, yielding 2,2-difluoroethylarenes. []
Q8: What happens when this compound is photodissociated?
A8: Upon photodissociation, this compound yields both ground state and spin-orbit excited state iodine atoms. [, ] The dissociation process is influenced by the excitation wavelength and involves different electronic states.
Q9: How do different isomers of iodotoluene compare in their photodissociation behavior?
A9: Research has compared the photodissociation of ortho-, meta-, and para-iodotoluenes. The rates of internal energy redistribution during dissociation vary between these isomers and are affected by factors like excess energy and molecular structure. [, ]
Q10: What is known about the stability of this compound?
A10: this compound is known to be sensitive to moisture and should be stored under inert conditions to prevent degradation. [, ]
Q11: Are there any specific safety regulations or guidelines for handling this compound?
A11: As a halogenated aromatic compound, this compound should be handled with care. It is corrosive, a lachrymator, and can cause skin and eye irritation. [] Proper personal protective equipment and waste disposal procedures should be followed. []
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